molecular formula C17H12N2O3 B1352861 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid CAS No. 190437-68-4

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

Cat. No. B1352861
M. Wt: 292.29 g/mol
InChI Key: GYDKTBBBADIVCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid consists of a quinoline ring attached to a benzene ring via a carbonyl and amino group. The benzene ring also has a carboxylic acid group attached to it.

Scientific Research Applications

Material Chemistry and Molecular Properties

A study by Schmidt et al. (2019) presents a propeller-shaped mesomeric betaine derived from a cycloreaction involving 4-[(Quinolin-4-yl)ethynyl]benzoic acid. This compound exhibits unique resonance frequencies due to its hindered rotation, underlining its potential in exploring molecular electronics and photonics due to its charge distribution characteristic of cross-conjugated systems (Schmidt et al., 2019).

Biological Sensing and Fluorescence

Nolan et al. (2005) have developed fluorescein-based dyes derivatized with 8-aminoquinoline, including compounds structurally related to 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid, for the sensitive and selective sensing of Zn(II) ions. These compounds, due to their high fluorescence enhancements upon Zn(II) binding, offer insights into the development of biological sensors (Nolan et al., 2005).

Antimicrobial and Antiproliferative Activities

Eweas et al. (2021) explored the synthesis and biological evaluation of 2-pyridylquinazoline derivatives, starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, demonstrating potential antimicrobial and antitumor activities. This underscores the therapeutic potential of compounds within the 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid framework (Eweas et al., 2021).

Chemical Synthesis and Drug Development

Further research into the structural modification and biological evaluation of quinoline derivatives, as demonstrated by Ballart et al. (2000), highlights the continuous interest in this chemical space for the development of new therapeutic agents, especially as anti-inflammatory and antimicrobial compounds (Ballart et al., 2000).

properties

IUPAC Name

4-(quinoline-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(18-13-8-5-12(6-9-13)17(21)22)15-10-7-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKTBBBADIVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392923
Record name 4-[(Quinoline-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

CAS RN

190437-68-4
Record name 4-[(Quinoline-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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